4-Cyclopropyl-2-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYZCTDSUYXKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247927-81-6 | |
| Record name | 4-cyclopropyl-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Reaction Mechanisms Involving 4 Cyclopropyl 2 Fluorobenzoic Acid
NMR Spectroscopy (¹H, ¹³C)
While specific spectral data is not publicly available, the expected NMR signals can be predicted.
¹H NMR : The spectrum would show characteristic signals for the cyclopropyl (B3062369) protons (a multiplet in the aliphatic region, typically 0.5-1.5 ppm), distinct multiplets for the three aromatic protons on the benzene (B151609) ring, and a broad singlet for the acidic proton of the carboxylic acid group, which would be downfield.
¹³C NMR : The carbon spectrum would display signals for the two unique carbons of the cyclopropyl ring, the six aromatic carbons (with their chemical shifts influenced by the fluorine, cyclopropyl, and carboxyl substituents), and a signal for the carbonyl carbon of the carboxylic acid.
Amide Formation Reactions
Infrared (IR) Spectroscopy
The IR spectrum would feature key absorption bands confirming the presence of the main functional groups:
A broad band in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.
A sharp, strong peak around 1700 cm⁻¹ for the C=O (carbonyl) stretching of the carboxylic acid.
C-F stretching vibrations, typically found in the 1000-1300 cm⁻¹ region.
Bands corresponding to C-H stretching of the aromatic and cyclopropyl groups, as well as C=C stretching of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Benzoic Acids (General Context)
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted collision cross-section (CCS) values and mass-to-charge ratios (m/z) for various adducts have been calculated. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 181.06593 |
| [M+Na]⁺ | 203.04787 |
| [M-H]⁻ | 179.05137 |
Data sourced from computational predictions. uni.lu
X-ray Crystallography
X-ray crystallography could provide definitive information on the solid-state conformation, including bond lengths, bond angles, and the planarity of the molecule. Such analysis would precisely define the spatial arrangement of the cyclopropyl ring relative to the substituted benzene ring. However, no public crystallographic data for this specific compound was found in the searched literature.
Applications and Derivatization
Role as a Building Block in Medicinal Chemistry
4-Cyclopropyl-2-fluorobenzoic acid is a valuable building block in medicinal chemistry, primarily due to the desirable properties imparted by the cyclopropyl (B3062369) and fluoro substituents. nih.govnih.gov The cyclopropyl group is often used as a bioisostere for other groups like isopropyl or phenyl rings to enhance metabolic stability, increase potency, and improve pharmacokinetic profiles. scientificupdate.comnih.gov
A notable application of this compound is in the development of diagnostic imaging agents. It has been used as a precursor in the multi-step synthesis of [¹⁸F]PTBTK3, a novel fluorine-18-labeled radiotracer for Positron Emission Tomography (PET) imaging. ambeed.com This tracer is designed to target Bruton's tyrosine kinase (BTK), a protein implicated in B-cell malignancies and autoimmune diseases. ambeed.com The synthesis involved converting the carboxylic acid of this compound into an amide, demonstrating its utility as a scaffold for creating more complex molecules. ambeed.com
Use in Advanced Materials Science
While fluorinated benzoic acids can be used as intermediates in the synthesis of advanced materials like liquid crystals or specialized polymers, there is no specific information in the reviewed literature detailing the application of this compound in this field. sigmaaldrich.com Its utility appears to be predominantly focused on medicinal chemistry and drug discovery. ambeed.com
Derivatization Reactions
The primary sites for derivatization on this compound are the carboxylic acid group and the aromatic ring.
Carboxylic Acid Group : The most common reaction is the formation of amides via coupling with amines, as seen in the synthesis of the BTK imaging agent. ambeed.com The carboxylic acid can also be converted to esters (esterification), acid chlorides (using reagents like thionyl chloride), or reduced to an alcohol. chemicalbook.com
Aromatic Ring : The existing substituents direct further electrophilic aromatic substitution, although such reactions are less common than derivatization at the carboxyl group.
The incorporation of a cyclopropyl ring into a molecule has a profound and often beneficial impact on its drug-like properties. nih.govbohrium.com
Basicity (pKa) : The cyclopropyl ring possesses enhanced s-character in its C-H bonds and p-character in its C-C bonds, giving it electronic properties that are distinct from other alkyl groups. nih.govnih.gov This can influence the pKa of nearby functional groups. While its effect on the acidity of the benzoic acid itself is one aspect, its influence is more pronounced when incorporated near a basic center, such as an amine in a derivative. By altering the electronic environment, the cyclopropyl group can modulate the basicity of a drug, which in turn affects its solubility, receptor binding, and potential for P-glycoprotein efflux. nih.gov
| Property | Influence of Cyclopropyl Group | Rationale |
| Lipophilicity | Generally decreases lipophilicity compared to isopropyl or phenyl groups. | The compact and strained nature of the ring results in a smaller non-polar surface area. nih.gov |
| Metabolic Stability | Often increases metabolic stability. | The C-H bonds are stronger, and the ring can block sites susceptible to metabolism by CYP450 enzymes. nih.gov |
| Potency | Can increase binding potency. | The rigid structure restricts conformation, reducing the entropic penalty of binding to a target protein. nih.gov |
| Basicity/Acidity | Modulates the pKa of nearby functional groups. | The unique electronic character (pseudo-double bond nature) of the ring alters the local electronic environment. nih.govnih.gov |
Analytical and Spectroscopic Characterization Techniques for 4 Cyclopropyl 2 Fluorobenzoic Acid and Its Derivatives
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups of 4-Cyclopropyl-2-fluorobenzoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the environment of the fluorine atom in this compound.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, cyclopropyl (B3062369), and carboxylic acid protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The cyclopropyl protons will typically appear in the upfield region of the spectrum, also with characteristic splitting. The acidic proton of the carboxylic group is usually observed as a broad singlet at a downfield chemical shift.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclopropyl CH | 1.0 - 1.5 | Multiplet |
| Cyclopropyl CH₂ | 0.6 - 1.0 | Multiplet |
| Aromatic CH | 7.0 - 8.0 | Multiplet |
| Carboxylic Acid OH | 10.0 - 13.0 | Broad Singlet |
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum would show a signal for the single fluorine atom on the aromatic ring. The chemical shift of this fluorine is influenced by its position relative to the carboxylic acid and cyclopropyl groups. In similar aromatic fluorine compounds, the chemical shifts can vary significantly depending on the electronic environment. For 3-bromo-4-fluorobenzoic acid, a related compound, the ¹⁹F NMR chemical shift is reported at -98.11 ppm rsc.org. The fluorine signal in this compound is expected to be a multiplet due to coupling with the neighboring aromatic protons.
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain insights into its fragmentation patterns.
Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.18 g/mol ). Common fragmentation pathways for benzoic acids include the loss of •OH (M-17), •COOH (M-45), and CO₂ (M-44).
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of complex mixtures containing this compound and its derivatives. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such compounds, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Predicted m/z values for various adducts of this compound have been calculated, including [M+H]⁺ at 181.06593 and [M-H]⁻ at 179.05137 uni.lu.
Interactive Data Table: Predicted m/z Values for this compound Adducts uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 181.06593 |
| [M+Na]⁺ | 203.04787 |
| [M-H]⁻ | 179.05137 |
| [M+HCOO]⁻ | 225.05685 |
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid, aromatic ring, and C-F bond.
The key expected vibrational frequencies include:
A broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.
A strong C=O stretching band from the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
C-O stretching and O-H bending vibrations from the carboxylic acid group in the 1400-1440 cm⁻¹ and 920 cm⁻¹ regions, respectively.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
A C-F stretching vibration, which is typically a strong band in the 1100-1300 cm⁻¹ region.
Interactive Data Table: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Alkyl C-H | C-H Stretch | 2850-3000 |
| C-F Bond | C-F Stretch | 1100-1300 |
Chromatographic Methods
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from its derivatives, impurities, or in complex matrices.
HPLC is a widely used technique for the analysis of substituted benzoic acids nih.gov. A reversed-phase HPLC method would be suitable for this compound. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
A typical HPLC method for the analysis of fluorinated benzoic acids would involve:
Column: A C18 or a fluorinated stationary phase column. Fluorinated phases can offer enhanced retention and selectivity for fluorinated compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent such as acetonitrile or methanol.
Detection: UV detection is commonly used for benzoic acids, with the detection wavelength typically set around 254 nm thermofisher.com.
UPLC is an advancement of HPLC that utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and increased sensitivity. UPLC methods are particularly advantageous for the rapid analysis of complex samples. A UPLC system coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for the determination of fluorobenzoic acids at trace levels helixchrom.com.
The parameters for a UPLC method would be similar to HPLC but with adjustments for the smaller column dimensions and higher operating pressures:
Column: A sub-2 µm particle size C18 or similar reversed-phase column.
Mobile Phase: Similar to HPLC, using a gradient of aqueous acid and an organic solvent.
Detection: UV or, more powerfully, mass spectrometry for enhanced sensitivity and specificity.
X-ray Diffraction Analysis for Solid-State Characterization
X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. This is fundamental for the solid-state characterization of crystalline compounds like this compound, offering insights into its crystal structure, molecular conformation, and intermolecular interactions.
In the solid state, carboxylic acids such as this compound are known to form strong intermolecular hydrogen bonds. Typically, the carboxylic acid moieties of two molecules interact to form a centrosymmetric dimer, a common supramolecular synthon. While specific crystal structure data for this compound is not publicly available, the analysis of closely related structures, such as 4-(Cyclopropanecarboxamido)benzoic acid, reveals that such dimer formation is a predominant feature nih.govresearchgate.net. In these structures, the molecules are linked through classic cyclic carboxylic acid O—H⋯O hydrogen-bond interactions.
Furthermore, substituted benzoic acids are known to exhibit polymorphism, which is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice mdpi.comnih.govnih.govrsc.org. Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. Therefore, a thorough X-ray diffraction analysis is essential to identify and characterize any potential polymorphic forms of this compound. Such studies would typically involve single-crystal XRD to solve the crystal structure and powder XRD (PXRD) to analyze bulk crystalline samples and identify different polymorphic phases.
Below is a hypothetical data table illustrating the kind of crystallographic information that would be obtained from a single-crystal X-ray diffraction study of a derivative, based on published data for similar compounds nih.gov.
| Crystal Data and Structure Refinement | |
| Empirical Formula | C11H11NO3 |
| Formula Weight | 205.21 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 13.2429(14) Å |
| b = 4.7704(5) Å | |
| c = 16.7983(18) Å | |
| α = 90° | |
| β = 111.227(2)° | |
| γ = 90° | |
| Volume | 989.21(18) ų |
| Z | 4 |
| Calculated Density | 1.378 Mg/m³ |
| Absorption Coefficient | 0.100 mm⁻¹ |
| F(000) | 432 |
Purity and Impurity Profiling
Ensuring the purity of this compound is critical for its intended applications, particularly in pharmaceutical synthesis where even small amounts of impurities can affect the safety and efficacy of the final drug product. Impurity profiling is the identification and quantification of all potential impurities in a substance.
High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC) with UV detection, is the most common and powerful technique for assessing the purity of and identifying impurities in compounds like this compound. The development of a stability-indicating HPLC method is a key aspect of this process. Such a method is capable of separating the main compound from its degradation products and any process-related impurities.
Potential impurities in this compound can originate from several sources:
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
Intermediates: Incomplete conversion of intermediates to the final product.
By-products: Formed through side reactions during the synthesis.
Degradation products: Formed by the degradation of the final product under storage or stress conditions (e.g., exposure to light, heat, or humidity).
Forced degradation studies are often performed to intentionally degrade the compound under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis nih.govpharmtech.combiomedres.us. The degradation products generated are then used to develop and validate a stability-indicating analytical method.
While a specific, validated HPLC method for this compound is not detailed in the public literature, methods for similar fluorobenzoic acids have been described ekb.egthermofisher.com. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. The UV detector is usually set at a wavelength where the analyte and its potential impurities have significant absorbance.
The following table provides a hypothetical example of a set of potential process-related impurities that could be monitored for in the production of this compound.
| Potential Impurities in this compound | |
| Impurity Name | Potential Origin |
| 4-Bromo-2-fluorobenzoic acid | Unreacted starting material |
| 2-Fluorobenzoic acid | By-product from de-cyclopropylation |
| 4-Cyclopropylbenzoic acid | By-product from de-fluorination |
| Isomeric cyclopropyl-fluorobenzoic acids | Impurities in starting materials or side reactions |
| Methyl 4-cyclopropyl-2-fluorobenzoate | Incomplete hydrolysis of an ester intermediate |
Method validation according to ICH guidelines would be necessary to ensure that the analytical method is accurate, precise, specific, sensitive, and robust for its intended purpose of purity and impurity determination.
Computational Chemistry and Theoretical Studies on 4 Cyclopropyl 2 Fluorobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of electronic structure and its correlation with molecular properties. For 4-Cyclopropyl-2-fluorobenzoic acid, these methods elucidate the interplay between its constituent functional groups—the cyclopropyl (B3062369) ring, the fluorine atom, and the carboxylic acid—and their collective influence on the aromatic system.
Density Functional Theory (DFT) has become a standard method for obtaining accurate information about the geometry and electronic properties of organic molecules. mdpi.comnih.gov DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the ground-state molecular structure with high precision. scirp.orgnih.gov
For this compound, DFT studies would reveal a non-planar structure. The carboxylic acid group and the cyclopropyl group introduce steric and electronic perturbations to the benzene (B151609) ring. The 2-fluoro substituent influences the orientation of the carboxylic acid group, favoring a conformation where the acidic proton can form an intramolecular hydrogen bond with the fluorine atom. nih.gov This interaction stabilizes the molecule. The cyclopropyl group, attached at the para-position, is expected to have a "bisected" conformation relative to the benzene ring as one of its low-energy states.
DFT calculations provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's stability and steric profile. Furthermore, DFT is used to compute reactivity descriptors such as ionization energy, hardness, and electrophilicity, which quantify the molecule's susceptibility to chemical reactions. nih.gov The analysis of these descriptors helps in predicting how solvation might alter the molecule's reactivity. nih.gov
| Parameter | Description | Predicted Value/Observation |
|---|---|---|
| C-F Bond Length | The length of the covalent bond between the carbon of the aromatic ring and the fluorine atom. | ~1.35 Å |
| C-C (Aromatic) Bond Lengths | The lengths of the carbon-carbon bonds within the benzene ring. | 1.39 - 1.41 Å |
| C=O Bond Length | The length of the double bond in the carboxyl group. | ~1.21 Å |
| C-O Bond Length | The length of the single bond in the carboxyl group. | ~1.35 Å |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | ~4.5 - 5.5 eV |
| Dipole Moment | A measure of the net molecular polarity. | ~2.5 - 3.5 D |
Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and distributions of these orbitals are critical for understanding chemical reactivity, electronic transitions, and charge transfer processes within the molecule. researchgate.netscielo.org.za
For substituted benzoic acids, the HOMO is typically a π-orbital localized over the aromatic ring and the substituents, while the LUMO is often a π*-antibonding orbital, also delocalized across the aromatic system and the electron-withdrawing carboxylic acid group. nih.govresearchgate.net
HOMO: The cyclopropyl group, acting as a weak electron-donating group, would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The fluorine atom's inductive effect might slightly lower the HOMO energy. The electron density of the HOMO is anticipated to be significant on the cyclopropyl-substituted benzene ring.
LUMO: The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group would lower the energy of the LUMO, increasing the molecule's ability to accept electrons and its reactivity towards nucleophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and easier electronic excitation. scienceopen.com The combined effects of the electron-donating cyclopropyl group and the electron-withdrawing fluoro and carboxyl groups are expected to modulate this gap. It is the interplay between these substituent effects that dictates the final energy levels. rsc.orgrsc.org
| Orbital | Primary Localization | Influence of Substituents | Implication for Reactivity |
|---|---|---|---|
| HOMO | π-system of the benzene ring and cyclopropyl group | Energy is raised by the electron-donating cyclopropyl group. | Site for electrophilic attack. |
| LUMO | π*-system of the benzene ring and carboxylic acid group | Energy is lowered by the electron-withdrawing fluorine and carboxyl groups. | Site for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Modulated by the opposing electronic effects of the substituents. | Determines kinetic stability and UV-Vis absorption properties. |
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior and bulk properties of molecules.
Computational tools are widely used to predict key physicochemical properties that are determinative of a molecule's pharmacokinetic profile, such as its lipophilicity (LogP) and topological polar surface area (TPSA). mdpi.com
LogP: The partition coefficient between n-octanol and water (LogP) is a measure of a molecule's lipophilicity. It is a critical parameter in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME). nih.gov For this compound, the presence of the hydrocarbon cyclopropyl group increases lipophilicity, while the polar carboxylic acid and fluorine atom decrease it. Computational models predict an XlogP value of approximately 2.5 for this compound.
TPSA: The Topological Polar Surface Area is calculated as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. ucl.ac.uk TPSA is a good predictor of drug transport properties, such as oral absorption and blood-brain barrier penetration. mdpi.com For this compound, the TPSA is determined solely by the carboxylic acid group and is calculated to be 37.3 Ų.
| Property | Predicted Value | Significance |
|---|---|---|
| XlogP | 2.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| TPSA | 37.3 Ų | Suggests good potential for passive diffusion across biological membranes and favorable oral absorption. mdpi.com |
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. This compound has several key rotational bonds that give rise to different conformers.
Mechanistic Insights from Computational Studies
While specific mechanistic studies involving this compound are not widely published, the computational data gathered from DFT and FMO analyses can provide valuable predictive insights into its chemical behavior.
For instance, the Molecular Electrostatic Potential (MEP) map, which can be calculated using DFT, would visualize the electron density distribution and highlight regions of positive and negative potential. The area around the acidic proton of the carboxyl group would show a strong positive potential, indicating its susceptibility to deprotonation and reaction with bases. The carbonyl oxygen would exhibit a negative potential, marking it as a site for interaction with electrophiles or hydrogen bond donors.
Frontier orbital analysis can predict the regioselectivity of reactions. For electrophilic aromatic substitution, an attacking electrophile would favor positions on the ring where the HOMO has the largest electron density. Conversely, the LUMO's distribution would indicate the most likely sites for nucleophilic attack. Computational studies can model the transition states of proposed reaction pathways, allowing for the calculation of activation energies and providing a deeper understanding of reaction mechanisms and kinetics. researchgate.net
In-Depth Computational Analysis of this compound Reaction Pathways Remains an Unexplored Frontier in Theoretical Chemistry
A comprehensive review of scientific literature reveals a notable absence of specific computational studies detailing the transition state analysis for the reaction pathways of this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, its application to this particular compound has not been extensively reported in publicly available research.
Transition state analysis is a critical component of computational chemistry that provides deep insights into the kinetics and thermodynamics of a chemical reaction. By mapping the potential energy surface and identifying the highest energy point along the reaction coordinate—the transition state—researchers can calculate key parameters such as activation energies, bond lengths, and vibrational frequencies. This information is invaluable for understanding reaction feasibility, predicting reaction rates, and optimizing synthetic routes.
Despite the importance of this compound as a potential building block in medicinal chemistry and materials science, detailed theoretical investigations into its formation and subsequent reactions are not readily found in peer-reviewed journals or chemical databases. General computational studies on related structures, such as the ring-opening reactions of cyclopropyl ketones or the synthesis of other fluorinated benzoic acid derivatives, offer methodological frameworks. However, direct application and reporting of results for this compound are conspicuously absent.
Without specific computational data, any discussion of the transition state analysis for this compound would be purely speculative. The creation of accurate data tables detailing activation energies, imaginary frequencies, and the geometric parameters of transition states is contingent upon dedicated theoretical studies, which appear not to have been conducted or published to date.
The absence of this specific research highlights a gap in the current body of chemical knowledge and presents an opportunity for future computational studies. Such research would not only provide fundamental insights into the reaction mechanisms involving this compound but also offer practical guidance for synthetic chemists working on its derivatives.
Intellectual Property and Commercial Landscape
Patent Analysis for 4-Cyclopropyl-2-fluorobenzoic Acid and its Syntheses
A detailed analysis of the patent literature reveals that while patents specifically claiming this compound are not prominent, the structural motif is of significant interest to the pharmaceutical industry. The value of this compound appears to lie in its role as a crucial intermediate for more complex, patentable molecules.
Overview of patent literature
The patent landscape for compounds structurally related to this compound is active, with numerous patents protecting larger molecules that incorporate this or similar fragments. For instance, patents exist for various cyclopropyl-containing and fluorobenzoyl-containing compounds, which are often key structural features in modern therapeutic agents.
The synthesis of related compounds is also a subject of patent literature. For example, methods for preparing 1-cyclopropyl-2-(2-fluorophenyl)ethanone, a key intermediate for the antiplatelet agent Prasugrel, have been patented. These syntheses often involve Grignard reactions with cyclopropyl (B3062369) cyanide and a substituted benzyl (B1604629) halide. While not directly applicable to this compound, these patents highlight the established methodologies for introducing the cyclopropyl and fluorophenyl groups, which are relevant to the potential synthetic routes for the target molecule.
Furthermore, patents related to quinoline (B57606) and naphthyridine carboxylic acids, important classes of antibacterial agents, sometimes feature cyclopropyl substituents. buyersguidechem.com These patents describe the synthesis of complex heterocyclic systems where a cyclopropyl group is introduced to modulate the pharmacological properties of the final compound. buyersguidechem.com
Commercial Availability and Supplier Information
This compound is readily available from a variety of chemical suppliers, indicating its utility as a research and development chemical. The compound is typically offered in various purities and quantities to cater to the needs of academic and industrial laboratories.
Below is a table summarizing some of the commercial suppliers of this compound:
| Supplier | Location | Contact Information | Notes |
| AChemBlock | Newark, DE, USA | Not publicly available | Offers 97% purity. chemicalbook.com |
| BLD Pharm | Shanghai, China | Not publicly available | Offers the compound with cold-chain transportation. bldpharm.com |
| Biosynth | Staad, Switzerland | Not publicly available | Provides the compound as a reference standard for pharmaceutical testing. biosynth.com |
| ChemShuttle | Burlingame, CA, USA | +1 510-999-8905, Sales@ChemShuttle.com | Offers various quantities from 1g to 25g with 95% purity. chemshuttle.com |
| ChemicalBook | Global | Not publicly available | A platform listing multiple suppliers. chemicalbook.com |
| Sunway Pharm Ltd | Shanghai, China | +86-021-51613951, sales@3wpharm.com | Offers 97% purity. biosynth.com |
This table is not exhaustive and represents a selection of suppliers identified from public sources. Pricing and availability are subject to change and should be confirmed directly with the suppliers.
The commercial availability of this compound from multiple sources ensures a stable supply chain for researchers engaged in the synthesis of novel compounds for drug discovery and other applications.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The traditional multi-step chemical synthesis of fluorinated benzoic acids often involves petroleum-based precursors, harsh reaction conditions, and metal catalysts, which can generate significant environmental waste. mdpi.com A primary goal for future research is the development of greener, more efficient, and economically viable synthetic pathways to 4-Cyclopropyl-2-fluorobenzoic acid and its analogs.
Key areas of exploration include:
Metal-Free Coupling Reactions: Shifting away from heavy metal catalysts to methodologies like nucleophilic aromatic substitution (SNAr) can simplify purification processes and reduce environmental impact. frontiersin.org Research into microwave-assisted SNAr reactions, for example, has shown promise in significantly reducing reaction times and improving yields for related structures. frontiersin.org
Biocatalysis and Biosynthesis: The use of enzymes or engineered microorganisms presents a highly sustainable alternative to conventional chemical synthesis. mdpi.com While the biosynthesis of this specific compound has not been reported, pathways for producing similar molecules like aminobenzoic acids from glucose are being developed. mdpi.com Future work could explore engineering microbial strains to produce this compound or its precursors, thereby avoiding harsh chemicals and high energy consumption.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processing. Applying flow chemistry to critical steps in the synthesis, such as fluorination or cyclopropanation, could lead to higher yields and purity.
Novel Fluorination Techniques: The introduction of the fluorine atom is a critical step. Research into safer and more efficient fluorinating agents and methodologies, such as the use of 1-arylbenziodoxolones as precursors for nucleophilic fluorination, could provide more direct and higher-yielding routes to 2-fluorobenzoic acid scaffolds. arkat-usa.org
Expanding the Scope of Derivatization for New Applications
The chemical structure of this compound, featuring a carboxylic acid group, an activated fluoro-aromatic ring, and a cyclopropyl (B3062369) moiety, offers numerous handles for chemical modification. Expanding the library of its derivatives is crucial for discovering new applications.
Future derivatization strategies will likely focus on:
Acylhydrazone Formation: The condensation of the benzoic acid hydrazide with various aldehydes can produce a diverse range of acylhydrazones. nih.gov This class of compounds is known for a wide spectrum of biological activities, and applying this chemistry to this compound could yield novel therapeutic agents. nih.gov
Synthesis of Heterocyclic Scaffolds: The carboxylic acid group is a versatile starting point for constructing various five- and six-membered heterocyclic rings, such as oxadiazoles, triazoles, and benzoxazinones. frontiersin.orgresearchgate.netnih.gov These scaffolds are prevalent in many biologically active molecules, and derivatives of this compound incorporating these rings could exhibit potent antimicrobial or anti-inflammatory properties. researchgate.netnih.gov
Amide and Ester Libraries: Creating extensive libraries of amides and esters through coupling with diverse amines and alcohols is a standard yet powerful approach in drug discovery. This allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.
Advanced Computational Studies for Rational Design
Computational chemistry and in-silico modeling are indispensable tools for accelerating the discovery process and reducing reliance on costly and time-consuming laboratory experiments. For this compound, computational studies can guide future research in several ways:
Predicting Physicochemical Properties: Computational tools can accurately predict properties such as lipophilicity (XLogP), polar surface area, and the potential for hydrogen bonding, which are critical for drug-likeness and pharmacokinetic profiles. uni.lunih.gov
Molecular Docking and Virtual Screening: In silico molecular docking can be used to predict the binding affinity of virtual derivatives of this compound against specific biological targets, such as bacterial enzymes or cancer-related proteins. frontiersin.org This allows researchers to prioritize the synthesis of compounds with the highest likelihood of being active, saving time and resources.
Structure-Activity Relationship (SAR) Studies: By analyzing the computed properties and predicted activities of a series of related derivatives, researchers can build robust SAR models. mdpi.com These models help in understanding how specific structural modifications—such as the position of a substituent or the nature of a heterocyclic ring—influence biological activity, thus enabling the rational design of more potent and selective compounds. mdpi.com
Exploration of Novel Biological Activities Beyond Current Applications
While intermediates containing the this compound core are used in known pharmaceuticals, the full biological potential of this scaffold and its derivatives remains largely unexplored. Future research should systematically screen new derivatives for a broad range of biological activities.
Promising areas for investigation include:
Antimicrobial Agents: The increasing threat of antibiotic resistance necessitates the search for new antibacterial and antifungal compounds. nih.gov Derivatives of related fluorinated acids, such as 1,3,4-oxadiazoles and acylhydrazones, have shown potent activity against various pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov A focused effort to synthesize and test derivatives of this compound could uncover novel antimicrobial agents. nih.govnih.gov
Anticancer Agents: Many modern chemotherapeutics are based on heterocyclic compounds, and the search for novel anticancer agents is a high priority. nih.gov Screening programs should evaluate derivatives of this compound for cytotoxic effects against various cancer cell lines to identify potential leads for new oncologic drugs.
Anti-inflammatory and Other Therapeutic Areas: Amidrazone derivatives have shown potential as anti-inflammatory agents. mdpi.com Given the structural versatility, derivatives could also be explored for antiviral, antiparasitic, or neuroprotective activities, expanding the therapeutic reach of this chemical scaffold. mdpi.com
Q & A
Q. What are the established synthetic routes for 4-Cyclopropyl-2-fluorobenzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic fluorination or cyclopropanation strategies. For fluorination, halogen-exchange reactions using potassium fluoride (KF) or silver fluoride (AgF) under anhydrous conditions are common. Cyclopropane ring formation may employ transition-metal-catalyzed cross-coupling or carbene insertion methods. For example, highlights fluorination at the 2-position of benzoic acid derivatives using iodonium salts, achieving yields >70% with optimized temperatures (80–120°C) and solvent systems (e.g., DMF or DMSO). Impurities like dehalogenated byproducts can arise if moisture is present, necessitating strict anhydrous protocols .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- NMR : NMR distinguishes fluorine environments, while NMR resolves cyclopropane ring protons (δ ~1.0–2.5 ppm). Contradictions between predicted and observed splitting patterns may arise from dynamic ring strain effects, requiring variable-temperature NMR .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., shows crystallographic data for fluorinated benzoic acids, with bond angles deviating <2° from ideal sp hybridization) .
- HPLC-MS : Quantifies purity (>97% by HPLC, as in ) and identifies halogenated impurities .
Advanced Research Questions
Q. How do electronic effects of the cyclopropyl and fluorine substituents influence reactivity in cross-coupling reactions?
The cyclopropyl group’s ring strain and hyperconjugation enhance electron density at the benzoic acid core, while the fluorine atom’s electronegativity withdraws electrons. This combination creates a polarized substrate, favoring Suzuki-Miyaura couplings with aryl boronic acids. notes that spirocyclic analogs (e.g., 4-cyclopropyl derivatives) exhibit enhanced regioselectivity in palladium-catalyzed reactions due to steric and electronic modulation . Computational studies (DFT) are recommended to map charge distribution and predict reactive sites.
Q. What methodological approaches address discrepancies in reported bioactivity data for fluorinated benzoic acid derivatives?
Contradictions in bioactivity (e.g., variable IC values) may stem from:
- Purity : Commercial batches (e.g., ) often report >97% purity, but trace halides (e.g., Br/Cl residues) can inhibit enzyme activity. Repurification via recrystallization (ethanol/water) is advised .
- Solubility : Poor aqueous solubility may skew in vitro assays. Use of co-solvents (DMSO ≤1%) or prodrug strategies (e.g., esterification) improves bioavailability .
Q. How can computational modeling optimize the design of this compound derivatives for target engagement?
- Docking studies : Use crystal structures of target proteins (e.g., kinases) to predict binding modes. ’s fluorobenzoic acid derivatives show preferential binding to hydrophobic pockets via the cyclopropyl group .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity. Fluorine’s -I effect enhances acidity (pK ~2.5–3.0), influencing ionizable group interactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis ( recommends similar conditions for halogenated boronic acids) .
- Exposure mitigation : Use fume hoods for synthesis; specifies immediate skin washing with soap/water and medical consultation for inhalation exposure .
- Waste disposal : Halogenated waste must be segregated and treated via incineration to avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
